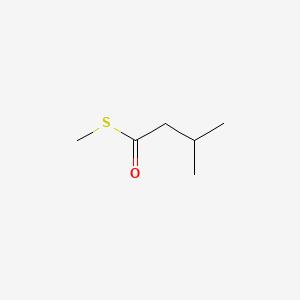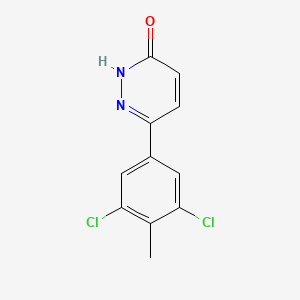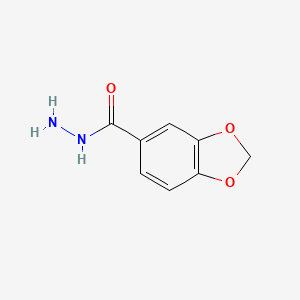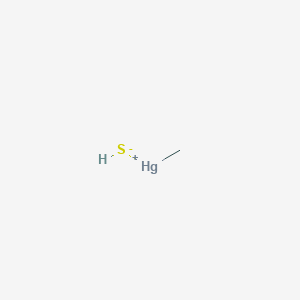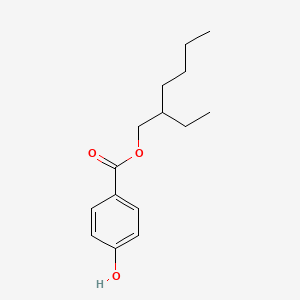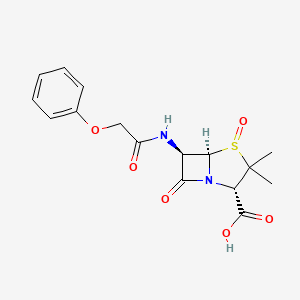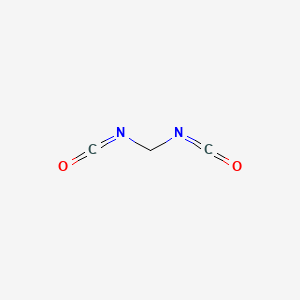
5-(4-硝基苯基)呋喃-2-羧酸
描述
科学研究应用
Antitubercular Agents
The ever-evolving research in the field of antitubercular agents has led to the identification of several new potential drug classes . Among them, 5-phenyl-furan-2-carboxylic acids have emerged as innovative potential therapeutics . They target iron acquisition in mycobacterial species , which is a critical process for the survival and virulence of Mycobacterium tuberculosis .
Drug Discovery
5-(4-Nitrophenyl)furan-2-carboxylic acid is a versatile chemical compound used in scientific research. It exhibits intriguing properties and finds applications in various fields including drug discovery. It can be used as a building block in the synthesis of more complex molecules with potential therapeutic effects.
Materials Science
In the field of materials science, 5-(4-Nitrophenyl)furan-2-carboxylic acid can be used in the development of new materials. Its unique chemical structure can contribute to the properties of the resulting material, such as its stability, reactivity, or optical properties.
Organic Synthesis
5-(4-Nitrophenyl)furan-2-carboxylic acid can also be used in organic synthesis. It can serve as a starting material or an intermediate in the synthesis of various organic compounds.
Study of Molecular Interactions
In efforts to characterize the molecular interactions between these compounds and their protein target (MbtI from M. tuberculosis) by means of co-crystallization experiments, the structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained . This can provide valuable insights into the binding mode and affinity of the compound, which can guide the design of more potent inhibitors .
Development of Anti-virulence Strategies
An innovative approach would be to design anti-virulence strategies targeting specific molecular pathways required for the establishment of the infection, although otherwise dispensable for the survival of the pathogen . Over the last decades, a considerable number of compounds, either derived from natural sources or obtained by chemical synthesis, have been investigated as new, potential anti-TB candidates .
未来方向
5-phenyl-furan-2-carboxylic acids, including 5-(4-Nitrophenyl)furan-2-carboxylic acid, have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species . This suggests that future research may focus on further characterizing these compounds and their potential therapeutic applications.
作用机制
Target of Action
The primary target of 5-(4-Nitrophenyl)furan-2-carboxylic acid is the iron acquisition process in mycobacterial species . This compound specifically interacts with a protein called MbtI from Mycobacterium tuberculosis .
Mode of Action
5-(4-Nitrophenyl)furan-2-carboxylic acid interacts with its protein target, MbtI, from Mycobacterium tuberculosis . The exact nature of this interaction is still under investigation, but it is known that this compound has the potential to interfere with the iron acquisition process in mycobacterial species .
Biochemical Pathways
The affected biochemical pathway is the siderophore-mediated iron acquisition in Mycobacterium tuberculosis . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
Result of Action
The result of the action of 5-(4-Nitrophenyl)furan-2-carboxylic acid is the potential disruption of iron acquisition in mycobacterial species . This disruption could inhibit the growth of the bacteria and help in the treatment of diseases caused by these organisms.
Action Environment
The action of 5-(4-Nitrophenyl)furan-2-carboxylic acid can be influenced by various environmental factors. For instance, it is sensitive to light and can degrade upon exposure. Therefore, the storage and handling conditions of this compound can significantly impact its efficacy and stability.
属性
IUPAC Name |
5-(4-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZTYDPWMQBTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950865 | |
| Record name | 5-(4-Nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)furan-2-carboxylic acid | |
CAS RN |
28123-73-1 | |
| Record name | 5-(4-Nitrophenyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28123-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Nitrophenyl)-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028123731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-(4-Nitrophenyl)furan-2-carboxylic acid interact with its biological target and what are the downstream effects?
A: 5-(4-Nitrophenyl)furan-2-carboxylic acid and its derivatives belong to the 5-phenyl-furan-2-carboxylic acid class of compounds. These compounds are promising antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis. [, ] Specifically, they target the enzyme MbtI, which is involved in the biosynthesis of mycobactin. Mycobactins are iron-chelating molecules (siderophores) essential for M. tuberculosis to acquire iron, a critical nutrient for its survival and growth. By inhibiting MbtI, these compounds disrupt iron acquisition, ultimately leading to the death of the bacteria.
Q2: What is the structural characterization of 5-(4-Nitrophenyl)furan-2-carboxylic acid?
A2:
- Molecular Formula: C11H7NO5 []
- Spectroscopic Data: The compound's structure has been confirmed using various spectroscopic techniques including 1H NMR, 13C NMR, and HRMS. Additionally, Single Crystal X-ray Diffraction (SC-XRD) analysis has been conducted to determine its crystal structure. [, ]
Q3: What is known about the Structure-Activity Relationship (SAR) of 5-(4-Nitrophenyl)furan-2-carboxylic acid?
A: While limited information is available specifically on the SAR of 5-(4-Nitrophenyl)furan-2-carboxylic acid, research suggests that modifications to the phenyl ring substituents in 5-phenyl-furan-2-carboxylic acids can significantly impact their antimycobacterial activity and potency. [] For instance, introducing a fluorine atom at the 2-position of the phenyl ring, as in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, is one such modification that has been explored. [] Further research is needed to fully elucidate the SAR and identify the structural features critical for optimal activity.
Q4: What is the thermodynamic profile of 5-(4-Nitrophenyl)furan-2-carboxylic acid in different solvents?
A: Studies have investigated the solubility of 5-(4-Nitrophenyl)furan-2-carboxylic acid in propan-2-ol and ethyl acetate at different temperatures. [, ] From these data, thermodynamic parameters such as enthalpy and entropy of dissolution, enthalpy and entropy of melting, and enthalpy and entropy of mixing have been calculated. These studies provide insights into the compound's thermodynamic behavior in different solvents, which can be valuable for understanding its solubility, crystallization, and potential formulation development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



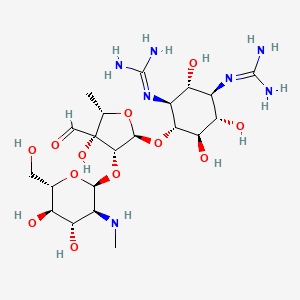
![[(1R,2R,5S,6S,7S,10R,12S,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1217043.png)


